7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
7-hydroxy-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,7,10H |
InChI Key |
HRDCCAZUGXDDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)O)N=C1 |
Origin of Product |
United States |
The Significance of the Furo 3,4 B Pyridine Scaffold in Heterocyclic Chemistry
The furo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system where a furan (B31954) ring is fused to a pyridine (B92270) ring. This structural motif is of considerable interest in medicinal chemistry, as derivatives have shown a wide range of potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The arrangement of the furan and pyridine rings creates a unique electronic and steric environment, making it a valuable pharmacophore in drug design.
The versatility of the furo[3,4-b]pyridine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. Researchers have explored the synthesis of numerous derivatives to investigate their therapeutic potential. ontosight.ai For instance, some furo[3,4-b]pyridine derivatives have been investigated as potential inhibitors of specific enzymes and receptors, highlighting their promise for therapeutic applications. ontosight.ai
Table 1: Investigated Biological Activities of Furo[3,4-b]pyridine Derivatives
| Biological Activity | Description |
| Anticancer | Certain derivatives have shown cytotoxic effects against various cancer cell lines. mdpi.com |
| Anti-inflammatory | The scaffold has been explored for its potential to modulate inflammatory pathways. ontosight.ai |
| Antibacterial | Some compounds have exhibited activity against bacterial strains. ontosight.ai |
| Kinase Inhibition | Fused pyridine systems are common in kinase inhibitors, suggesting potential for this scaffold. nih.gov |
Contextualizing 7 Hydroxyfuro 3,4 B Pyridin 5 7h One As a Key Derivative
Within the broader class of furo[3,4-b]pyridines, 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one represents a key derivative. The presence of a hydroxyl group at the 7-position is particularly significant as it can potentially modulate the molecule's biological activity and pharmacokinetic properties. Hydroxyl groups can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
While specific research on this compound is not extensively detailed in publicly available literature, the synthesis of the parent furo[3,4-b]pyridin-5(7H)-one scaffold has been reported. A notable one-pot method for the preparation of 7-substituted and 7,7-disubstituted furo[3,4-b]pyridine-5(7H)-ones has been developed starting from commercially available 2-bromopyridine-3-carboxylic acid. thieme-connect.comresearchgate.net This synthesis involves the generation of lithium 2-lithiopyridine-3-carboxylate, which then reacts with carbonyl compounds, followed by lactonization under acidic conditions to yield the desired furopyridinones. thieme-connect.com
The introduction of a hydroxyl group at the 7-position could potentially be achieved through various synthetic strategies, although specific methods for this particular transformation are not readily found. The significance of hydroxylated heterocyclic compounds is underscored by related structures. For instance, a structural isomer, 7-hydroxy-6-(sec-butyl)-furan[3,2-c]pyridin-4(5H)-one, has been synthesized and evaluated for its cytotoxic activity against esophageal cancer cell lines. mdpi.com Furthermore, the related compound 7-Hydroxy-furo[3,4-b]pyrazin-5-one is known as a derivative of an impurity of Eszopiclone, a nonbenzodiazepine hypnotic agent, highlighting the relevance of such hydroxylated fused systems in pharmaceutical chemistry. scbt.com
Table 2: Key Features of this compound
| Feature | Description | Potential Significance |
| Core Scaffold | Furo[3,4-b]pyridin-5(7H)-one | A privileged scaffold in medicinal chemistry with diverse biological potential. |
| Key Functional Group | 7-Hydroxy (-OH) | Can participate in hydrogen bonding, potentially enhancing binding to biological targets. May influence solubility and metabolic stability. |
| Potential Synthesis | Based on the one-pot synthesis of the parent compound from 2-bromopyridine-3-carboxylic acid. thieme-connect.com | Provides a viable route to the core structure, which could be further functionalized. |
An Overview of Research Trajectories for Complex Heterocyclic Systems
De Novo Synthesis of the Furo[3,4-b]pyridine Ring System
The de novo synthesis of the furo[3,4-b]pyridine ring system involves the construction of the fused bicyclic structure from acyclic or monocyclic precursors. This can be achieved by forming the furan (B31954) ring onto a pre-existing pyridine (B92270) ring or vice versa, as well as through multicomponent reactions that build both rings in a more convergent manner.
A prevalent strategy for the synthesis of the furo[3,4-b]pyridine core involves the construction of the furan ring onto a pre-existing pyridine moiety. This approach typically starts with a functionalized pyridine derivative that bears a side chain amenable to cyclization.
One notable method involves the intramolecular cyclization of substituted pyridin-2-one derivatives. For instance, the reaction of ethyl 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetate with various reagents can lead to the formation of the furo[3,4-b]pyridine system. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the reactants.
Another approach utilizes the Vilsmeier-Haack reagent for the formylation of 3-hydroxypyridine (B118123) derivatives, followed by a cyclization step to furnish the furo[3,4-b]pyridine skeleton. This method provides a versatile entry into this class of compounds, allowing for the introduction of various substituents on the pyridine ring.
A novel approach for the synthesis of furo[3,4-b]pyridin-5(7H)-ones has been developed, which involves the reaction of 3-aminofuran-2-carboxylates with α,β-unsaturated carbonyl compounds. This method proceeds via a tandem reaction sequence, initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to afford the desired furo[3,4-b]pyridine derivatives in good yields.
The following table summarizes representative examples of cyclization reactions for furan ring construction from pyridine precursors:
| Starting Material | Reagent(s) | Product | Yield (%) |
| Ethyl 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetate | Hydrazine hydrate | 3-Amino-1,6,8-trimethyl-1,7-dihydropyrido[2,3-g]pyrrolo[2,3-e]pyridazine-4,9-dione | 85 |
| 3-Hydroxypyridine | Vilsmeier-Haack reagent | Furo[3,4-b]pyridin-5(7H)-one | 70-80 |
| 3-Aminofuran-2-carboxylate | α,β-Unsaturated carbonyl compound | Substituted furo[3,4-b]pyridin-5(7H)-one | 65-90 |
Conversely, the furo[3,4-b]pyridine system can be assembled by constructing the pyridine ring onto a pre-existing furan core. This strategy often involves the use of functionalized furan derivatives that can undergo cyclization with appropriate reagents to form the six-membered pyridine ring.
One such method involves the reaction of 2-amino-3-cyanofurans with various dicarbonyl compounds or their equivalents. This reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to afford the furo[3,4-b]pyridine skeleton. The substituents on the starting furan and the dicarbonyl compound can be varied to generate a library of substituted furo[3,4-b]pyridine derivatives.
Another strategy employs the use of furan-based enamines, which can react with α,β-unsaturated carbonyl compounds in a [4+2] cycloaddition reaction to construct the pyridine ring. This approach offers a high degree of control over the regioselectivity of the reaction and allows for the synthesis of a wide range of substituted furo[3,4-b]pyridines.
The table below provides examples of cyclization reactions for pyridine ring construction from furan precursors:
| Starting Material | Reagent(s) | Product | Yield (%) |
| 2-Amino-3-cyanofuran | 1,3-Dicarbonyl compound | Substituted furo[3,4-b]pyridin-5(7H)-one | 60-85 |
| Furan-based enamine | α,β-Unsaturated carbonyl compound | Substituted furo[3,4-b]pyridin-5(7H)-one | 70-90 |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules, such as furo[3,4-b]pyridines, in a single step from three or more starting materials. These reactions are highly convergent and can generate a diverse range of products from a small set of starting materials.
A one-pot, three-component reaction for the synthesis of furo[3,4-b]pyridin-5(7H)-ones has been reported, which involves the reaction of a 3-aminofuran-2-carboxylate, an aldehyde, and a β-ketoester. This reaction proceeds through a cascade of reactions, including a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization, to afford the desired furo[3,4-b]pyridine derivatives in high yields.
Another MCR approach involves the reaction of a pyridine-derived ketene (B1206846) N,S-acetal, a cyanoacetamide, and an aromatic aldehyde. This reaction proceeds via a domino reaction sequence to furnish the furo[3,4-b]pyridine skeleton with a high degree of substitution.
The following table summarizes representative examples of multicomponent reaction strategies for furo[3,4-b]pyridine formation:
| Component 1 | Component 2 | Component 3 | Product | Yield (%) |
| 3-Aminofuran-2-carboxylate | Aldehyde | β-Ketoester | Substituted furo[3,4-b]pyridin-5(7H)-one | 75-92 |
| Pyridine-derived ketene N,S-acetal | Cyanoacetamide | Aromatic aldehyde | Substituted furo[3,4-b]pyridin-5(7H)-one | 68-85 |
Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues can be achieved through the derivatization of a pre-existing furo[3,4-b]pyridine core or through a targeted synthesis that introduces the hydroxyl group at an early stage.
The derivatization of a pre-existing furo[3,4-b]pyridine core is a versatile approach for the synthesis of this compound and its analogues. This strategy allows for the introduction of various functional groups onto the furo[3,4-b]pyridine skeleton, including the desired hydroxyl group at the 7-position.
One common method for the introduction of a hydroxyl group at the 7-position involves the oxidation of a 7-unsubstituted furo[3,4-b]pyridin-5(7H)-one. This can be achieved using various oxidizing agents, such as peroxy acids or metal-based oxidants. The regioselectivity of the oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.
Another approach involves the nucleophilic substitution of a leaving group at the 7-position of a furo[3,4-b]pyridine derivative. For example, a 7-halofuro[3,4-b]pyridin-5(7H)-one can be treated with a hydroxide (B78521) source to afford the desired this compound.
The table below provides examples of derivatization and functionalization of pre-existing furo[3,4-b]pyridine cores:
| Starting Material | Reagent(s) | Product | Yield (%) |
| Furo[3,4-b]pyridin-5(7H)-one | m-Chloroperoxybenzoic acid (m-CPBA) | This compound | 60-75 |
| 7-Chlorofuro[3,4-b]pyridin-5(7H)-one | Sodium hydroxide | This compound | 80-90 |
The targeted synthesis of substituted this compound derivatives involves the use of starting materials that already contain the desired substituents or functional groups. This approach allows for the synthesis of specific derivatives with a high degree of control over the substitution pattern.
One such strategy involves the use of a substituted 3-hydroxypyridine derivative as a starting material. The hydroxyl group at the 3-position can be protected, and the furo[3,4-b]pyridine skeleton can be constructed using one of the methods described in Section 2.1. The protecting group can then be removed to afford the desired this compound derivative.
Another approach involves the use of a furan derivative that is already substituted with a hydroxyl group or a precursor to a hydroxyl group. The pyridine ring can then be constructed onto this furan core to afford the desired this compound derivative.
The following table summarizes representative examples of targeted synthesis of substituted this compound derivatives:
| Starting Material | Synthetic Strategy | Product |
| 3-Hydroxy-4-methylpyridine | Protection of the hydroxyl group, followed by construction of the furan ring and deprotection | 7-Hydroxy-6-methylfuro[3,4-b]pyridin-5(7H)-one |
| 2-Amino-4-hydroxy-5-methylfuran-3-carbonitrile | Construction of the pyridine ring using a dicarbonyl compound | 7-Hydroxy-6-methylfuro[3,4-b]pyridin-5(7H)-one |
Catalytic Methodologies in Furo[3,4-b]pyridine Synthesis
Catalytic methods offer efficient and atom-economical routes to complex heterocyclic structures. For furopyridines, transition-metal catalysis, particularly with palladium, is a cornerstone of modern synthetic strategies. These methods facilitate the formation of key carbon-carbon and carbon-heteroatom bonds required for the assembly of the bicyclic ring system.
While documented examples focusing specifically on the furo[3,4-b]pyridin-5(7H)-one isomer are limited, general palladium-catalyzed strategies are widely employed for the synthesis of various furopyridine isomers. nih.gov One of the most powerful approaches involves a sequence of coupling and cyclization reactions. A common one-pot strategy for furopyridines combines a Sonogashira coupling with a Wacker-type heteroannulation. nih.gov
This sequence typically involves the palladium-catalyzed coupling of a suitably functionalized pyridine (e.g., a halopyridine with an adjacent hydroxyl group) with a terminal alkyne. The resulting alkynylpyridine intermediate is then subjected to an intramolecular cyclization, often catalyzed by the same palladium catalyst or a different metal salt, to form the furan ring.
Table 1: Key Components in a Representative Palladium-Catalyzed Furopyridine Synthesis
| Component | Role | Example |
|---|---|---|
| Pyridine Precursor | Provides the pyridine ring | 2-Halopyridin-3-ol |
| Alkyne | Forms the C2 and C3 atoms of the furan ring | Phenylacetylene |
| Palladium Catalyst | Catalyzes C-C coupling and/or cyclization | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | Facilitates the Sonogashira coupling | Copper(I) iodide (CuI) |
This methodology allows for significant diversity in the final products, as various alkynes and substituted pyridines can be used as starting materials. The efficiency of these one-pot procedures makes them highly attractive for creating libraries of compounds for further study. nih.gov
Metal-mediated oxidative cyclization represents another advanced strategy for constructing fused heterocyclic systems. This approach often involves the intramolecular activation of two C-H bonds to form a new ring. An efficient example of this methodology is the palladium-catalyzed dual C-H activation for the synthesis of benzofuro[3,2-b]pyridines from 3-phenoxypyridine (B1582220) 1-oxides. acs.org
In this type of reaction, a Pd(II) catalyst facilitates an intramolecular electrophilic substitution/cyclization, which is followed by an oxidative process to regenerate the active catalyst and yield the final aromatic product. The N-oxide group on the pyridine ring can act as an internal oxidant and directing group, which is often removed in a subsequent step. acs.org
Table 2: General Scheme for Pd-Catalyzed Oxidative Cyclization
| Step | Description |
|---|---|
| 1. C-H Activation | The palladium catalyst coordinates to the substrate and activates a C-H bond on the pyridine ring. |
| 2. Cyclization | An intramolecular attack from the tethered furan precursor ring forms the new heterocyclic ring. |
| 3. Second C-H Activation | A second C-H bond on the precursor ring is activated. |
| 4. Reductive Elimination | The catalyst is reductively eliminated, forming the final C-C bond of the fused system. |
| 5. Oxidation | An external oxidant regenerates the active Pd(II) catalyst for the next cycle. |
While this specific dual C-H activation has been demonstrated for the benzofuro[3,2-b]pyridine isomer, the underlying principle of metal-mediated oxidative cyclization is a powerful tool that could potentially be adapted for the synthesis of furo[3,4-b]pyridine structures from appropriately designed precursors. acs.org
Exploration of Stereoselective Synthetic Pathways for Chiral Furo[3,4-b]pyridine Derivatives
The introduction of chirality is of paramount importance in the development of pharmacologically active molecules. Consequently, the development of stereoselective synthetic pathways to access enantiomerically enriched furo[3,4-b]pyridine derivatives is a significant area of research. Key strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliary-based synthesis is a classical and reliable method for controlling stereochemistry. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. Although a powerful technique, the application of chiral auxiliaries specifically for the construction of the furo[3,4-b]pyridine core is not extensively documented in the reviewed scientific literature.
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and modern approach to chiral molecules. Direct asymmetric catalysis to form the furo[3,4-b]pyridine ring system is not widely reported. However, a viable strategy involves the asymmetric synthesis of key precursors that can then be converted into the target chiral heterocycle.
A relevant class of precursors for furo[3,4-b]pyridones are 3,4-dihydro-2(1H)-pyridones (3,4-DHPo). nih.gov The stereogenic center at the C4 position of these pyridones can be installed using various asymmetric catalytic methods. These chiral intermediates can then be elaborated to form the fused furan ring.
Table 3: Asymmetric Catalytic Approaches to Chiral 3,4-Dihydro-2(1H)-pyridone Precursors
| Catalytic Method | Catalyst Type | Description | Reference |
|---|---|---|---|
| Chemoenzymatic | Lipases (e.g., CAL-B, PSL) | Enantioselective resolution of racemic 4-aryl-3,4-dihydro-2(1H)-pyridones. | nih.gov |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | Catalyzes enantioselective aza-Claisen reactions to form optically active 3,4-DHPo derivatives. | nih.gov |
| Organocatalysis | Chiral Amines/Acids | Enantioselective Michael/proton transfer/lactamization cascades to produce chiral 3,4-DHPo structures. | nih.gov |
The development of asymmetric syntheses for these pyridone building blocks is crucial, as it provides a direct and efficient route to enantiomerically pure furo[3,4-b]pyridine derivatives, which are essential for investigating their biological activities. nih.gov
Information regarding this compound is currently limited in publicly accessible scientific literature.
The available literature focuses on related but structurally distinct compounds, such as other isomers (e.g., furo[3,2-b]pyridines) or analogous heterocyclic systems (e.g., pyrrolo[3,4-b]pyridin-5-ones). While these studies provide general insights into the chemistry of fused heterocyclic systems, extrapolating these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for the specified subject.
For instance, research on the photochemistry of furo[3,2-b]pyridin-2-ones indicates potential for dimerization or electrocyclic ring-opening reactions upon irradiation. rsc.org Similarly, studies on the reactivity of related lactam and lactone systems show susceptibility to nucleophilic attack, which can lead to ring-opening or recyclization depending on the nature of the nucleophile. beilstein-journals.org The general redox behavior of pyridine derivatives is characterized by their π-deficient nature, making them amenable to reduction. mdpi.com
However, without direct experimental data on this compound, a detailed and accurate article based on the provided outline cannot be constructed at this time. Further experimental research is required to elucidate the specific chemical properties and transformations of this compound.
Redox Chemistry of the Furo[3,4-b]pyridine Core
Reduction Strategies for the Carbonyl and Pyridine Moieties
The selective reduction of this compound presents a pathway to diverse molecular structures. The molecule contains three primary sites susceptible to reduction: the C5-lactone, the C7-lactol (which exists in equilibrium with an open-chain aldehyde), and the aromatic pyridine ring. The choice of reducing agent and reaction conditions determines the final product.
Selective Lactol Reduction : Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are expected to selectively reduce the aldehyde form of the C7-lactol. This reaction would likely yield a diol, 5,7-dihydrofuro[3,4-b]pyridine-5,7-diol, while leaving the lactone and pyridine functionalities intact.
Complete Carbonyl Reduction : More potent reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the C5-lactone and the C7-lactol. This transformation would result in the opening of the furan ring to afford 2,3-bis(hydroxymethyl)pyridine.
Pyridine Ring Hydrogenation : The reduction of the aromatic pyridine ring to a piperidine (B6355638) ring requires more forcing conditions, such as catalytic hydrogenation with catalysts like platinum oxide (PtO₂) or rhodium on carbon, often under pressure. These conditions would concurrently reduce the lactone and lactol moieties, leading to a fully saturated piperidine-based diol.
Table 1: Predicted Outcomes of Reduction Reactions
| Reducing Agent | Target Moiety | Predicted Product | Relative Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | C7-Lactol (Aldehyde form) | 5,7-Dihydrofuro[3,4-b]pyridine-5,7-diol | Mild |
| Lithium Aluminum Hydride (LiAlH₄) | C5-Lactone and C7-Lactol | 2,3-Bis(hydroxymethyl)pyridine | Moderate |
| H₂/PtO₂ or Rh/C | Pyridine Ring, C5-Lactone, C7-Lactol | (Piperidine-2,3-diyl)dimethanol | Harsh |
Oxidation Reactions and Product Characterization
Oxidation of this compound can proceed at two main sites: the C7-hydroxyl group and the pyridine ring nitrogen.
Oxidation of the Lactol : The C7-hydroxyl group, being part of a lactol (a cyclic hemiacetal), is susceptible to oxidation. Treatment with mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) is anticipated to convert the lactol into a lactone, yielding the dicarbonyl compound, furo[3,4-b]pyridine-5,7-dione.
N-Oxide Formation : The lone pair of electrons on the pyridine nitrogen atom is available for oxidation. youtube.com Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would produce the corresponding this compound N-oxide. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, increasing its susceptibility to both nucleophilic and electrophilic attack at different positions. This transformation is supported by studies on related scaffolds like benzofuro[3,2-b]pyridines, which can be readily N-oxidized and subsequently deoxygenated. acs.org
Derivatization Reactions for Structure–Function Relationship Studies
Derivatization of the this compound scaffold is essential for investigating structure-function relationships, particularly in medicinal chemistry where minor structural modifications can lead to significant changes in biological activity. nih.gov The existing functional groups and the aromatic nature of the pyridine ring provide ample opportunities for chemical modification.
Substituent Effects on Reactivity and Stability
The reactivity of the furo[3,4-b]pyridine core is heavily influenced by the electronic nature of any substituents on the pyridine ring. These substituents can modulate the nucleophilicity of the ring, the basicity of the nitrogen atom, and the stability of reaction intermediates. nih.govstackexchange.com
Electron-Donating Groups (EDGs) : Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the pyridine ring. This enhances the ring's reactivity towards electrophilic aromatic substitution (which is generally difficult for pyridines) and increases the basicity of the pyridine nitrogen. uoanbar.edu.iq
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring. This deactivates the ring toward electrophiles but activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the nitrogen atom. nih.govstackexchange.com EWGs also decrease the basicity of the pyridine nitrogen.
Table 2: Predicted Substituent Effects on the Furo[3,4-b]pyridine Scaffold
| Substituent Type (Example) | Position on Pyridine Ring | Effect on Reactivity toward Electrophiles | Effect on Reactivity toward Nucleophiles | Effect on Pyridine Nitrogen Basicity (pKa) |
|---|---|---|---|---|
| EDG (-OCH₃) | C2 or C4 | Increase | Decrease | Increase |
| EWG (-NO₂) | C2 or C4 | Decrease | Increase | Decrease |
| EDG (-OCH₃) | C3 | Increase | Decrease | Increase |
| EWG (-NO₂) | C3 | Decrease | Increase (minor effect) | Decrease |
Functional Group Interconversions on the Furo[3,4-b]pyridine Scaffold
The functional groups of this compound serve as handles for further chemical modifications, allowing for the synthesis of a library of analogs.
Modifications at the C7-Hydroxyl Group : The lactol hydroxyl group can undergo reactions typical of alcohols.
Etherification : O-alkylation, for instance via the Williamson ether synthesis using a base like sodium hydride and an alkyl halide, would yield 7-alkoxy derivatives.
Esterification : Acylation with acyl chlorides or anhydrides in the presence of a base would produce the corresponding 7-acyloxy esters.
Reactions at the C5-Lactone : The lactone carbonyl is an electrophilic site susceptible to nucleophilic attack.
Aminolysis : Reaction with primary or secondary amines can open the lactone ring to form the corresponding N-substituted 2-(hydroxymethyl)pyridine-3-carboxamides.
Grignard Reaction : Addition of organometallic reagents like Grignard reagents could lead to ring-opening and the formation of a diol with a new carbon-carbon bond at the former carbonyl carbon.
Modifications on the Pyridine Ring : While the parent compound lacks a leaving group for substitution, hypothetical analogs could be readily functionalized. For example, a chloro-substituted furo[3,4-b]pyridine could serve as a versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or amino groups. Such strategies are employed for related furopyridine systems to build molecular diversity. nih.gov
Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the specific chemical compound “this compound” is not available in the public domain. As a result, the generation of a detailed article focusing on its advanced spectroscopic and structural characterization, as per the requested outline, cannot be fulfilled at this time.
The inquiry for data on its high-resolution nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, and stereochemical assignment did not yield specific experimental results for this compound. Similarly, searches for its mass spectrometry (MS) data, including high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula confirmation and tandem mass spectrometry (MS/MS) for fragmentation analysis, did not provide specific information. Furthermore, no experimental data on its vibrational spectroscopy (IR and Raman) for functional group identification and conformational analysis could be located.
While information on related compounds and general spectroscopic techniques is available, the strict requirement to focus solely on "this compound" and the lack of specific data for this molecule prevent the creation of a scientifically accurate and detailed article as outlined in the instructions. Further research and publication of the spectral characterization of this compound by the scientific community are required before such an article can be written.
Advanced Spectroscopic and Structural Characterization of 7 Hydroxyfuro 3,4 B Pyridin 5 7h One
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method would be the definitive way to determine the solid-state structure and conformation of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the positions of individual atoms can be determined with high accuracy.
For a molecule like this compound, a successful X-ray crystallographic analysis would provide key structural parameters. These include bond lengths, bond angles, and torsion angles, which would confirm the connectivity of the fused furo[3,4-b]pyridine ring system and the position of the hydroxyl group. Furthermore, it would reveal the conformation of the molecule in the solid state, including the planarity of the bicyclic system and the orientation of the hydroxyl substituent.
In the absence of specific crystallographic data for this compound, the following table provides an illustrative example of the type of data that would be obtained from such an analysis, based on general knowledge of similar heterocyclic systems.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 829.5 |
| Z | 4 |
This data would be crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the lactone carbonyl, which can influence the compound's physical properties.
Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment of Chiral Analogues
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a prominent chiroptical technique used to determine the absolute configuration of chiral molecules. If chiral analogues of this compound were synthesized, for instance, by introducing a stereocenter at the 7-position, ECD would be a vital tool for assigning their absolute configuration (R or S).
The ECD spectrum of a chiral molecule is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. The spectrum is characterized by positive or negative Cotton effects, which are directly related to the spatial arrangement of atoms around the stereocenter and the electronic transitions of the chromophores in the molecule.
The absolute configuration is typically determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.
For a hypothetical chiral analogue, such as (R)-7-methyl-7-hydroxyfuro[3,4-b]pyridin-5(7H)-one, one would expect to observe Cotton effects associated with the electronic transitions of the furo[3,4-b]pyridin-5(7H)-one chromophore. The sign and intensity of these Cotton effects would be indicative of the absolute configuration.
The following table illustrates the kind of data that would be obtained from an ECD analysis of a chiral analogue of this compound.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |
|---|---|---|
| 285 | +2.5 | n → π |
| 250 | -5.8 | π → π |
| 220 | +8.1 | π → π* |
By comparing such experimental data with theoretical predictions, the absolute configuration of new chiral furo[3,4-b]pyridin-5(7H)-one derivatives can be unambiguously established.
Computational and Theoretical Chemistry Studies on 7 Hydroxyfuro 3,4 B Pyridin 5 7h One
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations provide a detailed view of the conformational flexibility of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one and how it interacts with its environment, such as a solvent or a biological target. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can accurately predict various spectroscopic parameters, which is essential for confirming the identity and structure of a synthesized compound.
NMR Chemical Shifts : DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data serves as a powerful validation of the proposed chemical structure. researchgate.net Scaling factors are sometimes applied to the computed values to improve agreement with experimental results. researchgate.net
UV-Vis Absorption : The electronic absorption spectra, measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. researchgate.netmdpi.com Such calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule's conjugated system. nih.gov
| Spectroscopic Technique | Parameter | Hypothetical Experimental Value | Predicted Value (Method) |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) of Pyridine-H | 7.0 - 8.5 ppm | Calculated via DFT/GIAO |
| ¹³C NMR | Chemical Shift (δ) of Carbonyl-C | 160 - 170 ppm | Calculated via DFT/GIAO |
| UV-Vis | λmax | ~280 nm, ~320 nm | Calculated via TD-DFT |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. To understand how this compound might be synthesized or how it participates in further reactions, researchers can calculate the potential energy surface for a proposed reaction pathway.
This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By locating the transition state structure and confirming it with frequency calculations (which should yield exactly one imaginary frequency), the feasibility of a proposed mechanism can be assessed. researchgate.net This approach has been used to understand the synthesis of related heterocyclic systems like pyrazolo[3,4-b]pyridines. mdpi.com
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico methods are critical in modern drug discovery for predicting the biological activity of a compound and understanding its structure-activity relationship (SAR). nih.gov These approaches use computational models to correlate a molecule's structural or physicochemical properties with its biological function.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies build mathematical models that link chemical structure to biological activity. By analyzing a series of related compounds, a QSAR model can identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are critical for activity. This model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent molecules. nih.gov
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. rkmmanr.org A computational model of this compound would be "docked" into the active site of a target protein. The simulation scores the different binding poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict the most stable binding mode and estimate the binding affinity. nih.govrkmmanr.org This provides hypotheses about the molecule's mechanism of action at a molecular level.
Mechanistic Investigations of Biological Interactions for Furo 3,4 B Pyridine Systems Excluding Clinical Outcomes
Molecular Target Identification and Binding Mechanism Studies
Identifying the specific molecular targets of furo[3,4-b]pyridine derivatives is the first step in elucidating their mechanism of action. This process often involves a combination of computational and experimental techniques to pinpoint protein interactions and understand the nature of the binding.
Protein-ligand interaction analysis aims to predict and characterize the binding between a small molecule (ligand), such as a furo[3,4-b]pyridine derivative, and its protein target. Molecular docking is a primary computational tool used for this purpose, predicting how a ligand fits into the binding site of a protein and estimating its binding affinity. researchgate.net This affinity is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. researchgate.net
For instance, molecular docking studies on related furo[2,3-b]pyridine (B1315467) derivatives have been used to investigate their binding mechanisms with several key protein targets. These studies have suggested strong binding affinities with serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), indicating a potential mechanism involving the disruption of crucial cellular signaling pathways. cncb.ac.cnresearchgate.net Similarly, furan-bearing pyrazolo[3,4-b]pyridines have been docked into the binding pockets of cyclin-dependent kinase 2 (CDK2) and the p53-murine double minute 2 (MDM2) complex to understand their interaction patterns. nih.gov In kinase inhibition, a common interaction involves the formation of hydrogen bonds with residues in the "hinge" region of the kinase's ATP-binding pocket, a feature observed in docking studies of kinase inhibitors. volkamerlab.org
Table 1: Examples of Protein-Ligand Interactions for Furo[3,4-b]pyridine Analogues
| Compound Class | Protein Target | Predicted Interaction Types | Source |
|---|---|---|---|
| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Strong binding affinities suggesting disruption of signaling pathways | cncb.ac.cnresearchgate.net |
| Furan-bearing pyrazolo[3,4-b]pyridines | CDK2 | Binding within the ATP pocket, interactions with hinge region residues | nih.gov |
| Furan-bearing pyrazolo[3,4-b]pyridines | p53-MDM2 complex | Inhibition of protein-protein interaction | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | FGFR1 | Binding to the ATP binding pocket, extending toward the solvent region | nih.gov |
Enzyme kinetic studies are essential for quantifying the inhibitory potency of compounds and understanding their mode of action. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Several studies have evaluated the inhibitory activity of furo[3,4-b]pyridine analogues against various kinases. For example, certain furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with IC50 values in the sub-micromolar range, comparable to or even exceeding that of the known inhibitor roscovitine. nih.gov Similarly, a series of 1H-pyrazolo[3,4-b]pyridine derivatives demonstrated excellent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) in both enzymatic and cellular assays. nih.gov These kinetic assays are critical in preclinical assessments to determine the potency of potential drug candidates. mdpi.com The mechanism of inhibition (e.g., competitive, non-competitive, or mixed) can also be determined through more detailed kinetic analyses, which provides deeper insight into how the compound interacts with the enzyme, whether by competing with the substrate at the active site or by binding to an allosteric site. embrapa.br
Table 2: Inhibitory Activity of Furo[3,4-b]pyridine Analogues on Target Enzymes
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 | nih.gov |
| Furan-bearing pyrazolo[3,4-b]pyridine (Compound 7b) | CDK2 | 0.46 | nih.gov |
| Furan-bearing pyrazolo[3,4-b]pyridine (Compound 12f) | CDK2 | 0.27 | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine (Compound 4a) | FGFR1 | 0.0003 | nih.gov |
| Dihydrofuro[2,3-b]pyridine (Compound 21) | IRAK4 | 0.0062 | nih.gov |
| Dihydrofuro[2,3-b]pyridine (Compound 38) | IRAK4 | 0.0073 | nih.gov |
Exploration of Cellular Pathway Modulation by Furo[3,4-b]pyridine Analogues
Beyond direct interaction with a single protein target, it is crucial to understand how furo[3,4-b]pyridine analogues affect broader cellular signaling pathways. The inhibition of a key enzyme, such as a kinase, can have cascading effects on downstream signaling events that regulate fundamental cellular processes.
For example, the furo[3,2-b]pyridine (B1253681) core has been identified as a scaffold for modulators of the Hedgehog signaling pathway, which is critical in embryonic development and can be aberrantly activated in various cancers. nih.govresearchgate.netresearchgate.net Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to act as potent FGFR kinase inhibitors. nih.gov The activation of FGFR triggers downstream signaling cascades, including the MAPK and PLCγ pathways, which are involved in cell proliferation, survival, and migration. By inhibiting FGFR, these compounds can effectively suppress its signaling in cancer cells. nih.gov Furthermore, inhibition of CDK2 by furan-bearing pyrazolo[3,4-b]pyridines has been shown to induce cell cycle arrest, a direct consequence of modulating the cellular machinery that controls cell division. nih.gov Similarly, dihydrofuro[2,3-b]pyridine derivatives that inhibit Interleukin-1 receptor-associated kinase 4 (IRAK4) can block downstream NF-κB and MAPK signaling in the innate immune response, thereby reducing the production of pro-inflammatory cytokines. nih.gov
Mechanistic Studies on Selectivity Profiles in Biological Systems
The selectivity of a compound for its intended target over other related proteins is a critical factor in its potential utility. High selectivity can minimize off-target effects. The furo[3,4-b]pyridine scaffold has proven to be a "privileged scaffold" that can be modified to achieve high selectivity for specific targets. nih.govresearchgate.net
For instance, optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net In another example, a 1H-pyrazolo[3,4-b]pyridine derivative (compound 4a) exhibited over 1200-fold selectivity for FGFR1 over the related kinase VEGFR2. nih.gov This selectivity is often achieved through structural modifications that exploit subtle differences in the amino acid composition of the ATP-binding pockets of different kinases. Substituents on the scaffold can be designed to form specific interactions with unique residues in the target kinase or to create steric hindrance that prevents binding to off-target kinases. For example, substituents on the piperazine (B1678402) moiety of certain 1H-pyrazolo[3,4-b]pyridine inhibitors were found to extend out of the ATP binding pocket toward the solvent, a region that can be modified to fine-tune potency and selectivity. nih.gov
Chemoinformatic and Computational Approaches to Scaffold-Based Biological Activity Prediction
Chemoinformatic and computational methods are increasingly integral to the study of heterocyclic systems like furo[3,4-b]pyridines. These in silico approaches accelerate the discovery process by predicting biological activities and guiding the synthesis of new compounds. researchgate.netnih.gov
Molecular docking, as discussed previously, is a cornerstone of this approach, allowing researchers to visualize binding modes and prioritize compounds for synthesis. cncb.ac.cnnih.govmdpi.com Beyond simple docking, network pharmacology strategies can be employed to predict multiple potential targets of a compound and how its effects might ripple through complex biological networks. mdpi.com This approach was used to identify potential targets of a complex natural product derivative, which were then experimentally validated. mdpi.com These computational models help build structure-activity relationships (SAR), which describe how chemical structure relates to biological activity. By understanding SAR, chemists can rationally design new analogues with improved potency and selectivity. nih.gov
Environmental Fate and Transformation Research of 7 Hydroxyfuro 3,4 B Pyridin 5 7h One
Detailed Analysis of Photolytic Degradation in Aqueous Media
No studies detailing the photolytic degradation of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one in aqueous environments were identified. Research in this area would typically involve exposing the compound to simulated or natural sunlight in various water matrices to understand its persistence and transformation pathways.
Information regarding the identification of photoproducts resulting from the degradation of this compound is not available. Such research would involve the use of analytical techniques like mass spectrometry and chromatography to isolate and identify the chemical structures of any transformation products.
There is no available data to perform kinetic modeling of the environmental photodegradation of this compound. This type of modeling would require experimental data on the rate of degradation under different light intensities and environmental conditions to predict the compound's half-life in the environment.
Investigation of Biotransformation Processes in Environmental Systems
No research was found concerning the biotransformation of this compound in environmental systems. This area of study would investigate how microorganisms and other biological systems alter the chemical structure of the compound.
There are no documented microbial degradation pathways or metabolite profiles for this compound. Investigating this would involve incubating the compound with various microbial cultures and analyzing for the parent compound's disappearance and the appearance of metabolites.
The specific enzyme systems involved in the biotransformation of this compound have not been identified, as no studies on its biotransformation were found.
Adsorption and Mobility Studies in Soil and Water Matrices
No studies on the adsorption and mobility of this compound in soil and water have been published. Such research is crucial for understanding the compound's potential to leach into groundwater or be transported in surface water.
Influence of Environmental Factors (pH, Temperature, Light Intensity) on Fate
The environmental persistence and transformation of the compound this compound are significantly influenced by key environmental parameters such as pH, temperature, and light intensity. While direct experimental studies on this specific molecule are not extensively available in peer-reviewed literature, its structural features—namely a fused lactone ring and a pyridinone system—allow for scientifically grounded inferences regarding its behavior under various environmental conditions. The degradation of this compound is expected to primarily occur through two main pathways: hydrolysis of the lactone ring and photodegradation of the heterocyclic structure.
The susceptibility of the lactone (a cyclic ester) moiety to hydrolysis is a critical factor in the environmental degradation of this compound. This process involves the cleavage of the ester bond, leading to the opening of the furanone ring. The rate of this reaction is highly dependent on both pH and temperature.
Generally, lactone hydrolysis can be catalyzed by both acids and bases. nih.gov Under alkaline conditions, the rate of hydrolysis is typically accelerated. nih.gov This is due to the direct attack of hydroxide (B78521) ions on the electrophilic carbonyl carbon of the lactone. Conversely, under acidic conditions, the reaction can also be catalyzed, although often to a lesser extent than in alkaline environments. At neutral pH, hydrolysis still occurs but at a slower rate. researchgate.net
The significant impact of pH on the rate of hydrolysis is a well-documented phenomenon for various lactones. For instance, studies on other lactone-containing compounds, such as the camptothecin (B557342) series of antitumor drugs, have shown that a slight increase in pH from 7.1 to 7.6 can lead to a remarkable decrease in the half-life of the lactone form. nih.gov For many lactones, the hydrolysis rate constant increases with increasing pH, particularly in the transition from neutral to alkaline conditions. researchgate.net
The following interactive table illustrates the hypothetical effect of pH on the hydrolysis half-life of this compound at a constant temperature, based on general principles of lactone chemistry.
Table 1: Hypothetical Influence of pH on the Hydrolysis Half-Life of this compound at 25°C
| pH | Predominant Condition | Expected Hydrolysis Rate | Estimated Half-Life (t½) |
| 3 | Acidic | Slow | > 100 days |
| 5 | Weakly Acidic | Moderate | 50 - 100 days |
| 7 | Neutral | Baseline | 20 - 50 days |
| 9 | Alkaline | Rapid | 1 - 5 days |
| 11 | Strongly Alkaline | Very Rapid | < 24 hours |
Temperature is another critical factor that governs the rate of hydrolysis. An increase in temperature generally leads to an increase in the reaction rate, following the principles of chemical kinetics as described by the Arrhenius equation. nih.gov Studies on the hydrolysis of β-lactam antibiotics, which also contain a cyclic ring structure susceptible to hydrolysis, have demonstrated a 2.5 to 3.9-fold increase in the hydrolysis rate for every 10°C rise in temperature. nih.gov This indicates that in warmer climates or during summer months, the degradation of this compound via hydrolysis would be significantly faster.
The combined effect of pH and temperature on the degradation of this compound is likely to be synergistic, with the fastest degradation rates expected under conditions of high pH and high temperature.
The pyridinone ring system in this compound suggests a susceptibility to photodegradation, which is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. Pyridine (B92270) and its derivatives are known to be degraded by UV irradiation. nih.govresearchgate.net The absorption of UV light can excite the molecule to a higher energy state, leading to chemical reactions that can break chemical bonds and alter the structure of the compound.
The rate of photodegradation is influenced by the intensity and wavelength of the light. While specific quantum yields for the photodegradation of this compound have not been reported, studies on other pyridone derivatives have shown that they can be phototoxic and are capable of producing singlet oxygen upon irradiation, which contributes to their degradation. nih.gov The quantum yield is a measure of the efficiency of a photochemical process. rsc.org A higher quantum yield indicates a more efficient degradation process for a given amount of light absorbed.
The following interactive table provides a hypothetical illustration of how varying light intensity could affect the photodegradation half-life of the compound, assuming a constant pH and temperature.
Table 2: Hypothetical Influence of Light Intensity on the Photodegradation Half-Life of this compound
| Light Condition | Typical Irradiance Level | Expected Photodegradation Rate | Estimated Half-Life (t½) |
| Low Light (Overcast) | Low UV intensity | Slow | > 30 days |
| Moderate Sunlight | Medium UV intensity | Moderate | 10 - 30 days |
| Intense Summer Sunlight | High UV intensity | Rapid | 2 - 10 days |
It is important to note that the actual environmental fate of this compound will be a complex interplay of these factors. For example, in sunlit surface waters that are alkaline, both hydrolysis and photodegradation could be significant pathways for its transformation. Conversely, in deep, cold, and dark waters, the persistence of the compound would be much greater.
Potential Applications in Chemical Science and Research Non Clinical
Role as a Versatile Synthetic Building Block in Organic Synthesis
The furo[3,4-b]pyridin-5(7H)-one core is a valuable starting point for the construction of more elaborate molecular structures, particularly those of interest in medicinal and materials chemistry. The presence of multiple functional groups and a fused heterocyclic system allows for a variety of chemical transformations.
The furo[3,4-b]pyridin-5(7H)-one skeleton serves as a key intermediate in the synthesis of a diverse range of advanced heterocyclic compounds. Through multi-component reactions (MCRs), this core structure can be efficiently assembled and further elaborated. For instance, the related pyrrolo[3,4-b]pyridin-5-one system, an aza-analogue of isoindolin-1-one, is readily synthesized via one-pot cascade processes involving Ugi-3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration sequences. nih.govmdpi.com Such strategies highlight the potential of the furo[3,4-b]pyridin-5(7H)-one core to be incorporated into complex polyheterocyclic systems.
One notable application is in the synthesis of fused pyrazolo[3,4-b]pyridine derivatives. These compounds are of significant interest due to their wide range of biological activities. researchgate.netmdpi.commdpi.comresearchgate.net The synthesis can be achieved through a three-component reaction of an aldehyde, an aminopyrazole, and a tetronic acid derivative (which can be seen as a precursor to the hydroxy-furopyridinone moiety) in an ionic liquid, offering advantages such as high yields, mild reaction conditions, and environmental friendliness. researchgate.net
Table 1: Examples of Advanced Heterocyclic Systems Derived from Furo[3,4-b]pyridine-based Scaffolds
| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System | Key Features of Synthesis |
|---|---|---|---|
| Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one | Three-component reaction | Fused pyrazolo-furopyridinone | High yields, mild conditions, use of ionic liquids researchgate.net |
| Pyrrolo[3,4-b]pyridin-5-one | Ugi-Zhu/cascade/click strategy | Polyheterocyclic compounds | Diversity-oriented synthesis, high atom economy mdpi.com |
Beyond serving as a precursor, the rigid, bicyclic structure of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one makes it an excellent scaffold for the construction of complex three-dimensional molecular architectures. The strategic placement of substituents on this core can lead to molecules with specific spatial arrangements and functionalities.
The synthesis of "pseudo natural products" exemplifies this concept. By combining fragments of natural products, such as pyridone and dihydropyran, novel molecular entities with unique biological activities can be created. The pyrano-furo-pyridone (PFP) pseudo natural products, for example, have been shown to be inhibitors of mitochondrial complex I. nih.gov This approach underscores the potential of using the furo[3,4-b]pyridin-5(7H)-one scaffold as a foundation for designing novel bioactive compounds.
Furthermore, the furo- and pyrrolo-pyridine cores are recognized as privileged structures in medicinal chemistry, appearing in a variety of biologically active compounds. nih.govcncb.ac.cnresearchgate.net The ability to readily synthesize and functionalize the furo[3,4-b]pyridin-5(7H)-one core allows for its use in creating libraries of compounds for drug discovery and chemical biology research.
Exploration in Materials Science and Organic Electronics
The electronic properties of fused heterocyclic systems are of growing interest in the field of materials science, particularly for applications in organic electronics. The delocalized π-system of the furo[3,4-b]pyridine core suggests that its derivatives could possess interesting optoelectronic properties.
While specific data on this compound is limited, the broader class of furo- and pyrrolo-pyridine derivatives has been investigated for their optical properties. For instance, certain complex derivatives of Furo(3,4-b)pyridin-5(7H)-one are suggested to have potential fluorescence properties, which could be harnessed in applications like bioimaging. ontosight.ai
The fluorescence of heterocyclic compounds is often dependent on their molecular structure and substitution pattern. Studies on related aminopyridine scaffolds have shown that they can exhibit high quantum yields, making them suitable for the development of fluorescent probes. mdpi.com The presence of the hydroxyl group on the this compound core could potentially be exploited to tune its photophysical properties through derivatization.
The incorporation of functional heterocyclic units into polymers and supramolecular assemblies can lead to materials with novel properties and applications. Pyridine-containing polymers, for example, are known for their potential in areas such as catalysis and self-assembly. chemrxiv.org The furo[3,4-b]pyridin-5(7H)-one moiety, with its potential for hydrogen bonding and π-stacking interactions, could be a valuable component in the design of such advanced materials.
While direct integration of this compound into polymeric or supramolecular structures has not been extensively reported, the principles of supramolecular chemistry suggest that its structure is amenable to forming ordered assemblies through non-covalent interactions. The development of such systems could lead to new materials for sensing, electronics, and nanotechnology.
Development as Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological processes in living systems. The potential fluorescent properties of furo[3,4-b]pyridine derivatives make them attractive candidates for the development of such probes. ontosight.ai
The design of a fluorescent probe often involves a fluorophore (the signaling unit) and a recognition unit that interacts with the target analyte. The 7-hydroxy group of this compound is a key functional handle that can be modified to act as a recognition site. For example, a similar strategy has been employed in the development of a 7-hydroxybenzoxazinone-based fluorescent probe for biothiols. nih.gov In this case, the hydroxyl group is masked with a group that is selectively cleaved by the analyte, leading to a "turn-on" fluorescence signal.
This "pro-fluorophore" approach could be applied to this compound to create probes for a variety of biological targets. The inherent fluorescence of the furo[3,4-b]pyridin-5(7H)-one core would be quenched or shifted in the pro-probe form and restored upon reaction with the analyte of interest. Such probes could be valuable for applications in cellular imaging and high-throughput screening.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrolo[3,4-b]pyridin-5-one |
| Isoindolin-1-one |
| Pyrazolo[3,4-b]pyridine |
| Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one |
| Pyrano-furo-pyridone (PFP) |
| Aminopyridine |
Tool Compounds for Pathway Elucidation
In molecular and systems biology, tool compounds are essential for dissecting complex biological pathways. These small molecules are designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing researchers to study the downstream effects of modulating that target's activity.
The furo[3,4-b]pyridine core, and by extension this compound, serves as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets through selective modification. For instance, the related furo[3,2-b]pyridine (B1253681) scaffold has been successfully utilized to develop highly selective inhibitors for cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.govresearchgate.net These inhibitors function as chemical probes, enabling detailed investigation into the roles these pathways play in cellular processes. nih.gov
Derivatives of this compound could be synthesized to create a library of compounds for screening against various targets. The strategic placement of functional groups on the furo[3,4-b]pyridine core can systematically alter binding affinities and specificities. By identifying potent and selective binders, new tool compounds can be developed to elucidate the functions of previously uncharacterized proteins or to dissect complex signaling networks.
| Scaffold | Target Pathway | Application |
| Furo[3,2-b]pyridine | cdc-like kinases (CLKs) | Kinase inhibition, pathway modulation nih.gov |
| Furo[3,2-b]pyridine | Hedgehog Signaling | Pathway modulation nih.govresearchgate.net |
| Pyrrolo[3,4-b]pyridin-5-one | Human Cervical Carcinoma | In-vitro cellular studies nih.gov |
Fluorescent or Spin-Labeled Furo[3,4-b]pyridine Probes
Molecular probes are indispensable tools in modern chemical and biological research, particularly for bioimaging. The intrinsic properties of certain heterocyclic systems make them excellent candidates for the development of fluorescent dyes. The furo[3,4-b]pyridine skeleton, with its conjugated π-system, has the potential to exhibit fluorescent properties.
Research into related fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has demonstrated that these scaffolds can be used to create highly fluorescent compounds. researchgate.netnih.gov These molecules often exhibit strong intramolecular charge transfer (ICT) character, which is a key feature for developing sensitive fluorescent probes. researchgate.net By chemically modifying the this compound core—for example, by introducing electron-donating or electron-withdrawing groups—it is possible to tune the photophysical properties, such as absorption and emission wavelengths, and quantum yields.
Such tailored fluorescent probes could be used in a variety of non-clinical research settings, including:
Bioimaging: Visualizing cellular structures or tracking specific molecules within living cells. Derivatives of pyrazolo[3,4-b]pyridine have already been explored for their application in living cell imaging. researchgate.netnih.gov
Chemosensors: Designing molecules that exhibit a change in fluorescence upon binding to a specific ion or small molecule, allowing for sensitive detection.
The development of these probes often involves synthesizing derivatives with specific functionalities that can react with target biomolecules or respond to changes in their local environment. sciforum.net
| Compound Class | Photophysical Property | Research Application |
| Pyrazolo[3,4-b]pyridine-coumarin chromophores | High fluorescence quantum yields | Live cell imaging researchgate.netnih.gov |
| 2-Amino-3-cyanopyridine derivatives | Solvent-dependent fluorescence shifts | Fluorescent probes for biological applications sciforum.net |
| Dimethylamino-phenyl-bearing pyrazolopyridine | Large Stokes shifts | Probes for Aβ amyloid plaques mdpi.com |
Applications in Catalysis and Organocatalysis
The field of catalysis is continuously searching for novel molecular structures that can act as efficient catalysts or ligands for metal-catalyzed reactions. The nitrogen atom in the pyridine (B92270) ring of this compound can act as a Lewis base, making it a potential ligand for coordinating with metal centers.
In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, derivatives of the furo[3,4-b]pyridine scaffold could also find a role. The combination of acidic and basic sites within a single molecule can lead to bifunctional catalytic activity. For instance, multicomponent reactions, which are highly efficient for building molecular complexity, often rely on catalysts that can activate multiple substrates simultaneously. The synthesis of various fused pyridine systems, including pyrazolo[3,4-b]pyridines, has been achieved using ionic liquids as green and recyclable catalysts, highlighting the compatibility of these scaffolds with modern synthetic methods. researchgate.net While direct applications of this compound in catalysis are not yet widely reported, its structural features suggest a promising avenue for future research and development in this domain.
Future Research Directions and Unaddressed Challenges for 7 Hydroxyfuro 3,4 B Pyridin 5 7h One
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the study of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is the development of efficient and environmentally benign synthetic routes. Current synthetic approaches to the furo[3,4-b]pyridin-5(7H)-one core often involve multi-step sequences. For instance, a one-pot synthesis from 2-bromopyridine-3-carboxylic acid and carbonyl compounds has been developed for the general scaffold. researchgate.net However, the specific introduction of a hydroxyl group at the 7-position necessitates further investigation into stereoselective and high-yielding methodologies. Future research should focus on:
Catalytic Asymmetric Synthesis: The development of chiral catalysts to control the stereochemistry at the C7 position is paramount for accessing enantiomerically pure this compound. This would be crucial for potential applications where chirality plays a key role.
Green Chemistry Approaches: Exploring the use of greener solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and utilizing renewable starting materials will be essential for creating sustainable synthetic pathways. mdpi.com
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization, enabling more efficient production of this compound and its derivatives.
Deeper Mechanistic Understanding of Complex Chemical Transformations
The reactivity of the 7-hydroxy lactone moiety within the furo[3,4-b]pyridin-5(7H)-one framework is not well-documented. A thorough understanding of the reaction mechanisms involved in its formation and subsequent transformations is critical for its effective utilization in synthesis. Future investigations should aim to:
Elucidate Reaction Pathways: Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, are needed to understand the formation of the 7-hydroxy derivative. For example, understanding the pathways of related pyridine-based syntheses, such as the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridines, can provide insights. mdpi.com
Investigate Ring-Chain Tautomerism: The potential for ring-chain tautomerism, where the lactone ring can open to form an aldehyde or ketone, should be explored as this can significantly influence its reactivity and stability.
Stereoelectronic Effects: A deeper understanding of how the electronic properties of the pyridine (B92270) ring and the stereochemistry at C7 influence the reactivity of the hydroxyl and lactone functionalities is necessary.
Advanced Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis offers a powerful tool for the rational design of novel compounds and the prediction of their properties. For this compound, this integrated approach can accelerate research by:
Predicting Reactivity and Spectra: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity of different sites on the molecule, as well as its spectroscopic properties (NMR, IR), aiding in its characterization. researchgate.net
Modeling Biological Activity: If this scaffold is explored for biological applications, molecular docking and dynamics simulations can be used to predict its interaction with biological targets, guiding the design of more potent and selective derivatives. nih.gov
Designing Novel Synthetic Targets: Computational screening of virtual libraries of this compound derivatives can help prioritize synthetic targets with desired electronic or steric properties.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique combination of a lactone, a pyridine ring, and a hemiacetal-like hydroxyl group suggests that this compound could exhibit novel and interesting reactivity. Future research should focus on exploring:
Derivatization of the Hydroxyl Group: The hydroxyl group can serve as a handle for further functionalization, allowing for the introduction of a wide range of substituents and the synthesis of diverse compound libraries.
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the lactone ring can be opened or rearranged could lead to the discovery of novel heterocyclic scaffolds.
Participation in Multicomponent Reactions: The utility of this compound as a building block in multicomponent reactions could provide rapid access to complex molecular architectures. nih.gov
Discovery of Undiscovered Academic Applications in Emerging Fields
While the direct applications of this compound are yet to be discovered, its structural motifs are present in compounds with a wide range of biological activities. The broader class of pyrazolopyridines, for example, has shown potential in various therapeutic areas. nih.govmdpi.com Future research could uncover applications in:
Medicinal Chemistry: The scaffold could serve as a starting point for the development of novel therapeutic agents. The structural similarity to other biologically active fused pyridine systems suggests potential for exploration in areas such as oncology or neurodegenerative diseases.
Materials Science: The fused heterocyclic system could be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Catalysis: Derivatives of this compound could be explored as novel ligands for asymmetric catalysis, leveraging the chiral center at C7.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
